Superior Ammonia Reduction vs Placebo at 3 Hours in Overt HE Patients
In a phase IIb randomized controlled trial (NCT01966419), ornithine phenylacetate (10-20 g/day IV) significantly reduced plasma ammonia compared to placebo at 3 hours post-infusion [1].
| Evidence Dimension | Mean reduction in plasma ammonia at 3 hours post-infusion |
|---|---|
| Target Compound Data | Significantly greater reduction vs placebo (p = 0.014) |
| Comparator Or Baseline | Placebo (5% dextrose) |
| Quantified Difference | Significant reduction (p = 0.014); time to achieve plasma ammonia ≤ ULN significantly reduced (p = 0.028) |
| Conditions | Phase IIb randomized controlled trial in hospitalized patients with cirrhosis, hyperammonemia, and overt HE who failed to improve after 48h standard care |
Why This Matters
This demonstrates a rapid and statistically significant ammonia-lowering effect in a clinically challenging population, a key differentiator for acute intervention.
- [1] Safadi R, et al. Pharmacokinetics/pharmacodynamics of L-ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes. Clin Transl Sci. 2022;15(6):1449-1459. View Source
